3-{3-[4-(difluoromethoxy)-3-methoxyphenyl]-4-formyl-1H-pyrazol-1-yl}propanenitrile
Description
The compound 3-{3-[4-(difluoromethoxy)-3-methoxyphenyl]-4-formyl-1H-pyrazol-1-yl}propanenitrile is an intriguing organic molecule with a complex structure and significant potential in various scientific fields. Characterized by its unique chemical arrangement, this compound offers fascinating insights into advanced chemistry and biochemistry applications.
Properties
IUPAC Name |
3-[3-[4-(difluoromethoxy)-3-methoxyphenyl]-4-formylpyrazol-1-yl]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2N3O3/c1-22-13-7-10(3-4-12(13)23-15(16)17)14-11(9-21)8-20(19-14)6-2-5-18/h3-4,7-9,15H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFRDMXZVOOSAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NN(C=C2C=O)CCC#N)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis of this compound involves multi-step processes starting with the preparation of intermediate compounds. The key steps typically include:
Formation of the Pyrazole Core: : Involving cyclization reactions to create the 1H-pyrazol-1-yl group.
Attachment of the Phenyl Ring: : Utilizing electrophilic aromatic substitution reactions to attach the difluoromethoxy and methoxy substituents.
Formylation and Cyanation: : Introducing the formyl and propanenitrile groups through controlled conditions.
Industrial Production Methods
Industrial production methods may utilize continuous flow chemistry for scalable synthesis, emphasizing cost-effectiveness and high yield. Optimized reaction conditions, such as temperature, solvent choice, and catalysts, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions primarily affecting the formyl group.
Reduction: : Reduction reactions may target the nitrile group, converting it into various derivatives.
Substitution: : Nucleophilic substitution reactions can occur at the phenyl ring, especially involving the methoxy and difluoromethoxy groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, hydrogenation catalysts.
Substituting Agents: : Halogenating reagents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: : Conversion to carboxylic acids.
Reduction: : Formation of amines from nitrile reduction.
Substitution: : Various substituted aromatic derivatives.
Scientific Research Applications
Structure
The compound features a pyrazole ring, a propanenitrile moiety, and a difluoromethoxy-substituted phenyl group. Its unique structure contributes to its biological activity, making it a candidate for various applications.
Medicinal Chemistry
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit anticancer properties. The incorporation of the difluoromethoxy group may enhance the lipophilicity, potentially improving cellular uptake and efficacy against tumor cells.
- Anti-inflammatory Properties : Compounds containing pyrazole rings have been investigated for their anti-inflammatory effects. The ability of this compound to modulate inflammatory pathways could be explored further, especially in diseases like arthritis.
- Phosphodiesterase Inhibition : Similar compounds have demonstrated phosphodiesterase inhibition, which is crucial in treating respiratory diseases. The potential for 3-{3-[4-(difluoromethoxy)-3-methoxyphenyl]-4-formyl-1H-pyrazol-1-yl}propanenitrile to act as a selective phosphodiesterase inhibitor warrants investigation.
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives for their cytotoxic effects on cancer cell lines. The results indicated that modifications on the phenyl ring significantly influenced activity, suggesting that similar modifications on this compound could yield potent anticancer agents .
Case Study 2: Anti-inflammatory Mechanism
Research conducted on pyrazole derivatives revealed their ability to inhibit pro-inflammatory cytokines in vitro. This mechanism was linked to their structural features, including electron-withdrawing groups like difluoromethoxy, which may enhance their interaction with inflammatory pathways .
Table 1: Comparison of Biological Activities of Pyrazole Derivatives
| Compound Name | Structure Features | Activity Type | Reference |
|---|---|---|---|
| Compound A | Difluoromethoxy | Anticancer | |
| Compound B | Methoxy group | Anti-inflammatory | |
| Compound C | Pyrazole ring | Phosphodiesterase Inhibitor |
Table 2: Synthetic Routes for Pyrazole Derivatives
| Reaction Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Formation of Pyrazole | Hydrazine, aldehyde | 85 |
| Functionalization | Difluoromethoxy phenol + base | 75 |
| Final Product | Nitrile formation under acidic conditions | 70 |
Mechanism of Action
The compound exerts its effects through interaction with various molecular targets, particularly enzymes and receptors. It acts by binding to these proteins, altering their activity and thereby influencing biological pathways. Detailed studies on its mechanism reveal that it can modulate signal transduction, enzymatic activity, and gene expression.
Comparison with Similar Compounds
Unique Features
Compared to other pyrazole derivatives, this compound's distinct difluoromethoxy and methoxy substitutions confer unique chemical reactivity and biological activity, enhancing its applicability in diverse fields.
Similar Compounds
3-{3-[4-(Methoxy)-3-nitrophenyl]-4-formyl-1H-pyrazol-1-yl}propanenitrile
3-{3-[4-(Methyl)-3-fluorophenyl]-4-formyl-1H-pyrazol-1-yl}propanenitrile
3-{3-[4-(Ethoxy)-3-chlorophenyl]-4-formyl-1H-pyrazol-1-yl}propanenitrile
Exploring this compound reveals its profound impact across multiple scientific disciplines, making it a fascinating subject for further research and application. The uniqueness of its structure and reactivity patterns opens new avenues in chemistry, biology, medicine, and industry.
Biological Activity
3-{3-[4-(difluoromethoxy)-3-methoxyphenyl]-4-formyl-1H-pyrazol-1-yl}propanenitrile is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article aims to summarize its biological activity based on recent research findings, including structure-activity relationships, synthesis methodologies, and case studies.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a pyrazole ring and various substituents that may influence its biological activity. The synthesis typically involves multiple steps, starting with the alkylation of catechol derivatives, leading to the formation of the difluoromethoxy and methoxy substitutions on the phenyl ring .
Research indicates that compounds similar to this compound may act as inhibitors of phosphodiesterase (PDE) enzymes, particularly PDE4. This inhibition can lead to increased levels of cyclic AMP (cAMP), which plays a crucial role in various cellular signaling pathways related to inflammation and cell proliferation .
Potency and Efficacy
In vitro studies have shown that modifications in the substituents significantly affect the potency of these compounds. For instance, the introduction of a difluoromethoxy group has been linked to enhanced metabolic stability and increased potency compared to methoxy analogs. Specifically, compounds with difluoromethoxy substitutions exhibited up to 14-fold higher potency than their methoxy counterparts .
Case Studies
Structure-Activity Relationship (SAR)
A detailed SAR analysis reveals that:
- Substituent Effects : The presence of difluoromethoxy at the para position significantly enhances binding affinity and inhibitory activity against PDE4.
- Ring Modifications : Variations in the pyrazole moiety can lead to changes in biological activity; for example, larger substituents at certain positions may hinder binding and reduce efficacy .
Q & A
What are the critical steps and intermediates in synthesizing 3-{3-[4-(difluoromethoxy)-3-methoxyphenyl]-4-formyl-1H-pyrazol-1-yl}propanenitrile?
Basic Research Question
Methodological Answer:
The synthesis involves multi-step organic reactions, including:
- Condensation reactions of substituted phenyl precursors (e.g., 4-(difluoromethoxy)-3-methoxyphenyl derivatives) with pyrazole intermediates under controlled temperatures (–20°C to –15°C) .
- Formylation at the pyrazole 4-position, achieved using diazomethane in dichloromethane with triethylamine as a catalyst .
- Purification via column chromatography (ethyl acetate/hexane, 1:4) to isolate the target compound and remove byproducts .
Key intermediates include 4-formyl-3-methoxybenzonitrile (CAS: 21962-45-8), which requires stringent handling due to reactivity .
How is the compound purified, and what challenges arise during this process?
Basic Research Question
Methodological Answer:
Purification typically involves:
- Column chromatography with ethyl acetate/hexane (1:4) to separate polar and non-polar impurities .
- Recrystallization from 2-propanol to enhance purity .
Challenges: - Residual diazomethane or triethylamine may complicate chromatographic separation.
- The formyl group’s reactivity necessitates inert atmospheres to prevent oxidation .
What spectroscopic and crystallographic methods confirm the compound’s structure?
Basic Research Question
Methodological Answer:
- Single-crystal X-ray diffraction (SCXRD): Determines molecular geometry and substituent positions (e.g., mean C–C bond length: 0.003 Å, R factor: 0.038) .
- NMR spectroscopy : Identifies proton environments (e.g., difluoromethoxy and methoxy substituents) .
- IR spectroscopy : Confirms functional groups (e.g., formyl C=O stretch at ~1700 cm⁻¹) .
How do electron-withdrawing substituents (e.g., difluoromethoxy) influence reactivity and biological activity?
Advanced Research Question
Methodological Answer:
- Reactivity : The difluoromethoxy group increases electrophilicity at the pyrazole ring, enhancing nucleophilic substitution reactions .
- Biological Activity : Substituents modulate antimicrobial activity by altering membrane permeability. Comparative studies with analogs (e.g., 4-ethoxy or trifluoromethyl derivatives) show varying MIC values against Staphylococcus aureus .
Experimental Design : Synthesize analogs with systematic substituent variations and test activity using standardized broth microdilution assays .
How can researchers resolve contradictions in reported biological activity data?
Advanced Research Question
Methodological Answer:
Contradictions may arise from:
- Strain variability : Use ATCC reference strains (e.g., S. aureus ATCC 29213) for consistency .
- Assay conditions : Standardize inoculum size (e.g., 5 × 10⁵ CFU/mL) and incubation time (24–48 hours) .
- Compound stability : Preclude degradation by storing solutions in anhydrous DMSO at –20°C .
What computational strategies predict the compound’s interactions with biological targets?
Advanced Research Question
Methodological Answer:
- Molecular docking : Use SCXRD-derived coordinates (e.g., PDB ID: A1IZ9) to model binding to microbial enzymes (e.g., DNA gyrase) .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electronic properties and reactivity .
- Molecular Dynamics (MD) : Simulate binding stability under physiological conditions (e.g., 150 mM NaCl, 310 K) .
What safety protocols are essential for handling intermediates like 4-formyl-3-methoxybenzonitrile?
Basic Research Question
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates .
- First Aid : For exposure, rinse skin with water for 15 minutes and seek medical consultation .
How can reaction yields be optimized for large-scale synthesis?
Advanced Research Question
Methodological Answer:
- Solvent Optimization : Replace dichloromethane with THF to improve solubility of hydrophobic intermediates .
- Catalyst Screening : Test alternatives to triethylamine (e.g., DMAP) to enhance reaction rates .
- Temperature Control : Maintain –20°C during diazomethane addition to minimize side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
